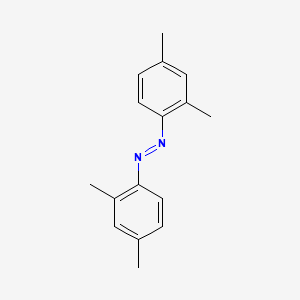
Bis(2,4-dimethylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dimethylphenyl)diazene, also known as 2,2’,4,4’-Tetramethyl-azobenzol, is an organic compound with the molecular formula C16H18N2. It is a member of the azobenzene family, characterized by the presence of a diazene (N=N) functional group. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2,4-dimethylphenyl)diazene can be synthesized through the oxidative coupling of 2,4-dimethylaniline. The general procedure involves the reaction of 2,4-dimethylaniline with an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
Bis(2,4-dimethylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in biological imaging due to its fluorescent properties.
Medicine: Investigated for its potential as a drug delivery agent.
Mécanisme D'action
The mechanism of action of bis(2,4-dimethylphenyl)diazene involves its ability to undergo photoisomerization. The compound can switch between trans and cis configurations upon exposure to light, which alters its physical and chemical properties. This photoresponsive behavior makes it useful in applications such as molecular switches and sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,6-trimethylphenyl)diazene
- Bis(4-methoxyphenyl)diazene
- Azobenzene
Uniqueness
Bis(2,4-dimethylphenyl)diazene is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Numéro CAS |
29418-25-5 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
bis(2,4-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
Clé InChI |
CYYXARGGNXTAAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B15098169.png)
![2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol](/img/structure/B15098178.png)
![4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid](/img/structure/B15098191.png)
![3-(4-fluorobenzenesulfonyl)-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098193.png)
![4-({[2-(difluoromethoxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B15098198.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide](/img/structure/B15098209.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B15098218.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098221.png)
![3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B15098228.png)
![N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098232.png)
![3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098233.png)
![(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15098238.png)
![(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098244.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15098247.png)
